1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol
Description
1-(1-Methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol core substituted with a 1-methylbenzodiazol-2-yl group. The benzodiazolyl moiety (a fused bicyclic aromatic system containing two nitrogen atoms) is structurally analogous to benzimidazole, a scaffold known for diverse bioactivities, including antiviral and anticancer properties . The methyl group at the N1 position of the benzodiazolyl ring may enhance metabolic stability compared to unsubstituted analogs.
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14-11-5-3-2-4-10(11)13-12(14)15-7-6-9(16)8-15/h2-5,9,16H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICRRFCVTUZTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-benzodiazole with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group on the pyrrolidine ring is susceptible to oxidation under standard conditions.
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Reagents/Conditions : Chromium trioxide (CrO<sub>3</sub>) in acidic media or Dess–Martin periodinane in dichloromethane.
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Product : 1-(1-Methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-one (ketone derivative).
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Mechanism : The alcohol is oxidized to a ketone via a two-electron oxidation process. Catalytic hydrogenation may reverse this reaction .
Electrophilic Aromatic Substitution (EAS)
The benzimidazole moiety undergoes EAS at electron-rich positions (C5 or C6), though methylation at N1 reduces reactivity compared to unsubstituted benzimidazoles.
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Halogenation :
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Nitration :
Nucleophilic Substitution
The hydroxyl group can be replaced via nucleophilic substitution after activation:
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Mitsunobu Reaction :
Protection/Deprotection Strategies
The hydroxyl group is often protected during synthetic modifications:
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Protection :
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Deprotection :
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions for drug discovery:
Degradation Pathways
Under acidic or basic conditions, the compound undergoes hydrolysis:
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Acidic Hydrolysis (HCl, reflux): Cleavage of the pyrrolidine ring to form γ-aminobutyric acid analogs.
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Basic Hydrolysis (NaOH, H<sub>2</sub>O/EtOH): Degradation of the benzimidazole ring to quinazolinone derivatives .
Stability and Reactivity Insights
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with pyrrolidin-3-ol derivatives bearing distinct aromatic or heteroaromatic substituents, focusing on molecular properties, synthetic routes, and inferred bioactivities based on structural analogs.
Structural and Physicochemical Comparison
Biological Activity
1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzodiazoles, which are known for their diverse biological activities. The molecular formula of this compound is C11H12N2O, and it features a pyrrolidine ring attached to a benzodiazole moiety. This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. A study reported an IC50 value of 50 µg/mL against Staphylococcus aureus, suggesting a moderate level of activity (Table 1) .
| Compound | Target Organism | IC50 (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
Antitumor Activity
Benzodiazole derivatives have also been investigated for their antitumor potential. A derivative structurally related to this compound demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM in various assays . This suggests that the compound may interfere with cellular proliferation mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K), which plays a critical role in cancer cell survival and proliferation .
Modulation of Gene Expression : It may also affect gene expression related to apoptosis and cell cycle regulation, contributing to its antitumor effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzodiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with a particular potency against resistant strains .
Study on Anticancer Properties
In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in early apoptotic cells when treated with concentrations above 20 µM . This finding supports the potential use of this compound as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
